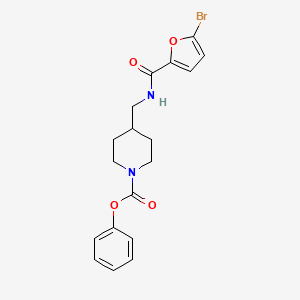

Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

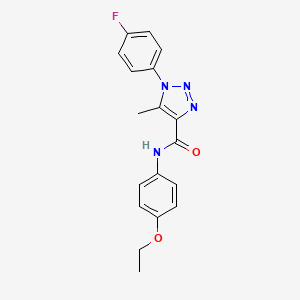

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a bromofuran group, a carboxamide group, and a piperidine group. Each of these groups contributes to the overall properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The bromofuran and piperidine groups would likely contribute to the compound’s aromaticity and ring structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could make the compound relatively heavy and potentially more reactive .

Scientific Research Applications

Inhibitor Discovery and Optimization

Discovery of Soluble Epoxide Hydrolase Inhibitors

A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, where the triazine heterocycle was crucial for high potency and selectivity. Phenyl group substitution helped in reducing clearance and improving oral exposure, highlighting the compound's potential for in vivo studies in various disease models (R. Thalji et al., 2013).

Development of CCR5 Antagonist for HIV-1

Research led to the discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, with highly potent anti-HIV-1 activity. This compound demonstrated significant inhibition of CCR5-using HIV-1 clinical isolates, suggesting its potential as a clinical candidate for further development (S. Imamura et al., 2006).

Biological and Pharmacological Research

PET Imaging of Microglia

A study introduced [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound allows for the noninvasive imaging of reactive microglia and disease-associated neuroinflammation, facilitating the development of new therapeutics for neuroinflammation (A. Horti et al., 2019).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

The synthesis of potential central nervous system agents, including 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], was reported. This research underscores the importance of specific structural moieties for activity, exploring analogues for optimal antitetrabenazine activity (V. Bauer et al., 1976).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

phenyl 4-[[(5-bromofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O4/c19-16-7-6-15(25-16)17(22)20-12-13-8-10-21(11-9-13)18(23)24-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIMLXOWVHXNGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548028.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2548035.png)

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2548042.png)

![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride](/img/structure/B2548044.png)

![2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548045.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2548046.png)